molecular formula C17H27ClN2O2 B13837251 N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride

N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride

Cat. No.: B13837251
M. Wt: 326.9 g/mol
InChI Key: ZRBTWSNIMDUQOD-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride is a synthetic organic compound that belongs to the class of carboximidamides. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core and a diethoxyethyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydronaphthalene Core: This step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene core.

    Introduction of the Diethoxyethyl Group: The diethoxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable diethoxyethyl halide reacts with the tetrahydronaphthalene derivative.

    Formation of the Carboximidamide Group: The final step involves the reaction of the intermediate with an appropriate amidine reagent to form the carboximidamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Diethoxyethyl halides, nucleophiles like amines or thiols, solvent conditions such as ethanol or dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride
  • N-(2,2-Diethoxyethyl)-2,2-diethoxy-N-methylethanaminium
  • N-(2,2-Diethoxyethyl)hexadecanamide

Uniqueness

N-(2,2-Diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide Hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrahydronaphthalene core and the diethoxyethyl group contributes to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H27ClN2O2

Molecular Weight

326.9 g/mol

IUPAC Name

N'-(2,2-diethoxyethyl)-1,2,3,4-tetrahydronaphthalene-1-carboximidamide;hydrochloride

InChI

InChI=1S/C17H26N2O2.ClH/c1-3-20-16(21-4-2)12-19-17(18)15-11-7-9-13-8-5-6-10-14(13)15;/h5-6,8,10,15-16H,3-4,7,9,11-12H2,1-2H3,(H2,18,19);1H

InChI Key

ZRBTWSNIMDUQOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN=C(C1CCCC2=CC=CC=C12)N)OCC.Cl

Origin of Product

United States

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